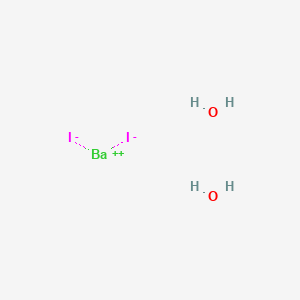
barium(2+);diiodide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium(2+);diiodide;dihydrate, is an inorganic compound with the chemical formula BaI₂·2H₂O. It is a white crystalline solid that is highly soluble in water, ethanol, and acetone . This compound is commonly used as a precursor for the preparation of other barium compounds and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium iodide dihydrate can be synthesized by reacting barium hydroxide with hydroiodic acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form .
Industrial Production Methods: Industrial production of barium iodide dihydrate involves the reaction of barium carbonate with hydroiodic acid. The reaction is conducted under controlled conditions to ensure the purity and yield of the product. The resulting solution is then evaporated to obtain the crystalline dihydrate form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Barium iodide dihydrate can undergo redox reactions where it can be reduced to barium metal or oxidized to form other barium compounds.
Substitution Reactions: It can react with alkyl potassium compounds to form organobarium compounds.
Common Reagents and Conditions:
Hydroiodic Acid: Used in the synthesis of barium iodide dihydrate.
Alkyl Potassium Compounds: Used in substitution reactions to form organobarium compounds.
Major Products Formed:
Barium Metal: Formed through reduction reactions.
Organobarium Compounds: Formed through substitution reactions.
Scientific Research Applications
Barium iodide dihydrate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of barium iodide dihydrate involves its ability to act as a source of barium ions. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in chemical reactions, barium ions can form complexes with other molecules, leading to the formation of new compounds .
Comparison with Similar Compounds
Barium Chloride: Similar in structure but contains chloride ions instead of iodide ions.
Barium Bromide: Contains bromide ions and has similar properties to barium iodide.
Calcium Iodide: Contains calcium ions instead of barium ions but shares similar chemical properties.
Uniqueness: Barium iodide dihydrate is unique due to its high solubility in water, ethanol, and acetone, making it versatile for various applications. Its ability to form complexes with other molecules also sets it apart from other similar compounds .
Properties
IUPAC Name |
barium(2+);diiodide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCFPBOVNFNMO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[I-].[I-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


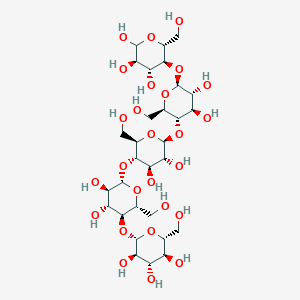
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
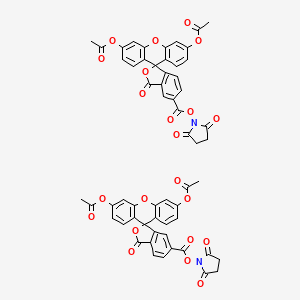
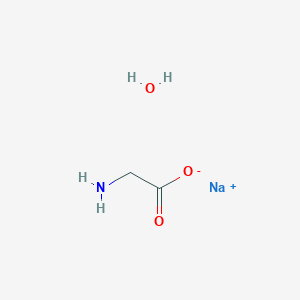
![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)
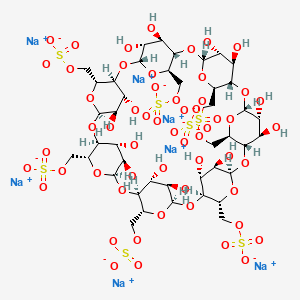

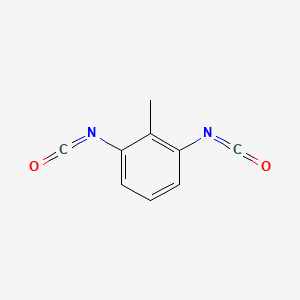
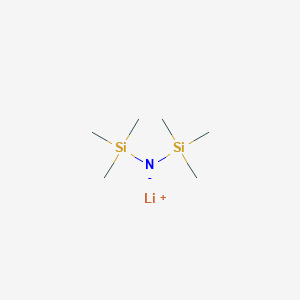

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
